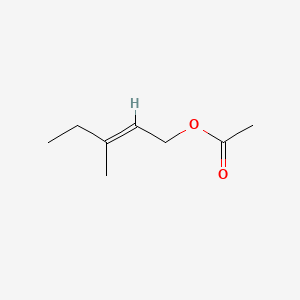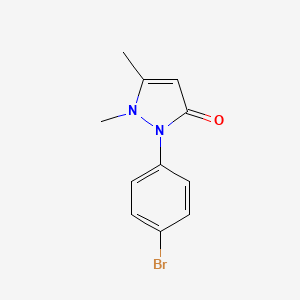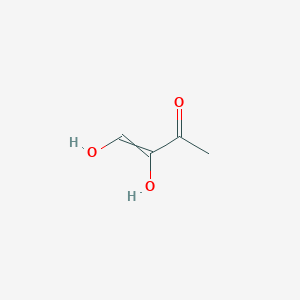![molecular formula C17H17N3O4S B14745588 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide CAS No. 855-12-9](/img/structure/B14745588.png)
4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (N=N) attached to aromatic rings. Azo compounds are widely recognized for their vibrant colors and are commonly used in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide typically involves an azo coupling reaction. This reaction is carried out between a diazonium salt and a coupling component. In this case, the diazonium salt is derived from aniline, and the coupling component is 2,4-dioxopentane. The reaction is usually conducted in an acidic medium to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide involves its interaction with biological molecules. The compound’s diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction is crucial for its antimicrobial and potential anticancer properties .
Comparaison Avec Des Composés Similaires
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate
- 4-(4-fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one
- 4-(3-acetyl-phenylazo)-3-methyl-4H-isoxazol-5-one
Comparison: 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide stands out due to its unique combination of a diazenyl group and a sulfonamide moiety. This structure imparts distinct chemical reactivity and biological activity compared to other azo compounds.
Propriétés
Numéro CAS |
855-12-9 |
|---|---|
Formule moléculaire |
C17H17N3O4S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-(2,4-dioxopentan-3-yldiazenyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C17H17N3O4S/c1-12(21)17(13(2)22)19-18-14-8-10-16(11-9-14)25(23,24)20-15-6-4-3-5-7-15/h3-11,17,20H,1-2H3 |
Clé InChI |
BOKVYBJIQZZQDH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


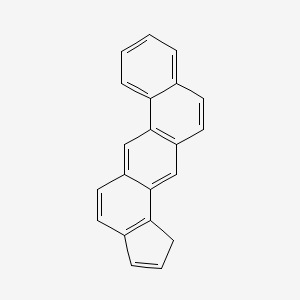
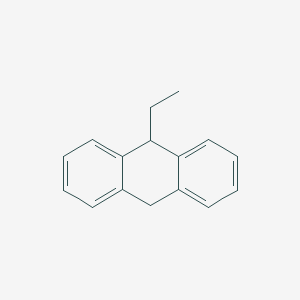
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
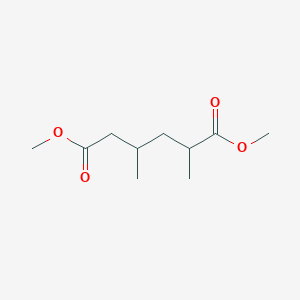
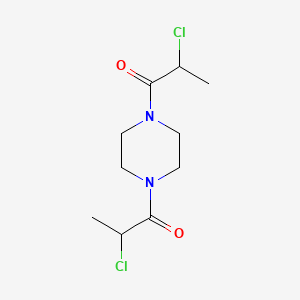
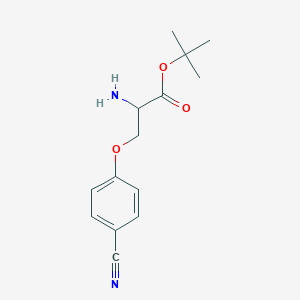
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)


